molecular formula C23H24N4O4 B7464017 N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide

N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide

Cat. No.: B7464017
M. Wt: 420.5 g/mol
InChI Key: DUXIFFGMECTVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide typically involves multiple steps. One common method includes the reaction of 1,3-dimethyluracil with a suitable aldehyde to form the corresponding Schiff base, which is then reduced to the desired amine. This amine is subsequently coupled with phenylalanine derivatives under peptide coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Properties

IUPAC Name

N-[1-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-26-18(14-20(28)27(2)23(26)31)15-24-22(30)19(13-16-9-5-3-6-10-16)25-21(29)17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXIFFGMECTVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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